7-Chlorokynurenic acid sodium salt
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Overview
Description
7-Chlorokynurenic acid sodium salt is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It is also a competitive inhibitor of the reuptake of glutamate into synaptic vesicles . This compound is often used in studies related to neuroprotection and schizophrenia due to its ability to modulate neurotransmitter systems .
Mechanism of Action
Target of Action
The primary target of 7-Chlorokynurenic acid sodium salt is the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine site . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a potent and selective antagonist of the glycine site of the NMDA receptor . It competitively inhibits the binding of glycine, an essential co-agonist for the activation of NMDA receptors . This inhibition modulates the receptor’s activity, reducing the influx of calcium ions into the cell .
Biochemical Pathways
The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By inhibiting the NMDA receptor, it reduces the excitatory synaptic transmission in the central nervous system . Additionally, it acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles , which can lead to increased extracellular concentrations of glutamate and further modulate neuronal activity .
Pharmacokinetics
, which can influence its absorption and distribution. It’s important to note that 7-chlorokynurenic acid isunable to cross the blood-brain barrier , which limits its bioavailability in the central nervous system.
Result of Action
The antagonistic action of this compound on the NMDA receptor and its inhibition of glutamate reuptake can result in neuroprotective effects . It has been used in studies of neuroprotection and schizophrenia . Moreover, it produces ketamine-like rapid antidepressant effects in animal models of depression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its water solubility can affect its distribution in aqueous environments within the body . Furthermore, its inability to cross the blood-brain barrier can limit its action to peripheral sites unless delivered directly to the central nervous system .
Biochemical Analysis
Biochemical Properties
7-Chlorokynurenic acid sodium salt plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a potent antagonist at the glycine site of the NMDA receptor with an IC50 value of 0.56 μM . Additionally, it inhibits the reuptake of glutamate into synaptic vesicles by competitively blocking vesicular glutamate transporters with a Ki value of 0.59 μM . These interactions are essential for its neuroprotective and antinociceptive effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to produce ketamine-like rapid antidepressant effects in animal models of depression . The compound affects cell signaling pathways by antagonizing the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. It also impacts gene expression and cellular metabolism by inhibiting the reuptake of glutamate, thereby modulating neurotransmitter levels and synaptic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By acting as a competitive antagonist at the glycine site of the NMDA receptor, it prevents the activation of the receptor by glycine, thereby inhibiting excitatory neurotransmission . Additionally, its inhibition of vesicular glutamate transporters reduces the availability of glutamate for synaptic release, further modulating neurotransmission and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to three months . Long-term studies have shown that the compound maintains its neuroprotective and antinociceptive effects over extended periods, although its stability and degradation may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to retard the development of seizure responses in rats . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects and dose-dependent responses are critical considerations in the use of this compound for research purposes.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes and cofactors involved in the synthesis and degradation of glutamate and glycine, thereby influencing metabolic flux and metabolite levels . The compound’s role in modulating neurotransmitter levels is essential for its effects on synaptic activity and neuroprotection.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is known to be transported into synaptic vesicles via vesicular glutamate transporters, where it inhibits glutamate reuptake . Its distribution within the central nervous system is critical for its neuroprotective and antinociceptive effects.
Subcellular Localization
This compound is localized within specific subcellular compartments, including synaptic vesicles and the synaptic cleft. Its activity and function are influenced by its localization, as it targets the NMDA receptor and vesicular glutamate transporters . Post-translational modifications and targeting signals may direct the compound to specific compartments, enhancing its efficacy in modulating neurotransmission and synaptic plasticity.
Preparation Methods
The synthesis of 7-Chlorokynurenic acid sodium salt involves several steps. The starting material, 7-chloro-4-hydroxyquinoline-2-carboxylic acid, is reacted with sodium hydroxide to form the sodium salt. The reaction conditions typically involve dissolving the acid in water, adding sodium hydroxide, and then evaporating the solvent to obtain the solid sodium salt . Industrial production methods may involve similar steps but on a larger scale with more controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
7-Chlorokynurenic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amino derivative of the original compound.
Scientific Research Applications
7-Chlorokynurenic acid sodium salt has several scientific research applications:
Neuroprotection: It is used to study neuroprotective mechanisms due to its ability to inhibit NMDA receptors and glutamate transporters.
Schizophrenia Research: This compound is often used in studies investigating the pathophysiology of schizophrenia and potential therapeutic interventions.
Drug Development: Researchers use this compound to develop new drugs targeting NMDA receptors and glutamate transporters for treating neurological disorders.
Comparison with Similar Compounds
Similar compounds to 7-Chlorokynurenic acid sodium salt include:
Kynurenic acid: Another NMDA receptor antagonist but less potent compared to this compound.
5,7-Dichlorokynurenic acid: A more potent NMDA receptor antagonist with similar properties but different substitution patterns.
Xanthurenic acid: A structurally related compound with different pharmacological properties.
The uniqueness of this compound lies in its high potency and selectivity for the glycine site of the NMDA receptor, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYIORLNGNLEI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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